molecular formula C12H10N2O B1233533 3-Hydroxymethyl-beta-carboline CAS No. 65474-79-5

3-Hydroxymethyl-beta-carboline

Cat. No.: B1233533
CAS No.: 65474-79-5
M. Wt: 198.22 g/mol
InChI Key: CPBYHTDUBNSBQM-UHFFFAOYSA-N
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Description

Overview of β-Carboline Scaffold: Chemical Structure and Classification in Research

The fundamental structure of a β-carboline is a tricyclic pyrido[3,4-b]indole ring system. crimsonpublishers.com This architecture consists of an indole (B1671886) ring fused to a pyridine (B92270) ring. crimsonpublishers.com The arrangement of the nitrogen atom within the pyridine ring distinguishes β-carbolines from their isomers: α-, γ-, and δ-carbolines. crimsonpublishers.com

In research, β-carbolines are further categorized based on the degree of saturation in the pyridine ring: crimsonpublishers.commdpi.com

Fully Aromatic β-Carbolines (FAβCs): These compounds possess a completely unsaturated pyridine ring. crimsonpublishers.com

3,4-Dihydro-β-carbolines (DHβCs): These have a partially saturated pyridine ring. crimsonpublishers.com

1,2,3,4-Tetrahydro-β-carbolines (THβCs): In this class, the pyridine ring is fully saturated. crimsonpublishers.com

3-Hydroxymethyl-β-carboline, with the chemical formula C₁₂H₁₀N₂O, falls under the category of fully aromatic β-carbolines. nih.govscbt.com Its structure is characterized by a hydroxymethyl group (-CH₂OH) attached to the third carbon atom of the β-carboline framework. vulcanchem.com

Natural Distribution and Biosynthetic Origins of β-Carbolines

β-Carboline alkaloids are widely distributed throughout nature. They have been identified in a variety of sources, including:

Plants: Found in the leaves, roots, and bark of numerous plant species. crimsonpublishers.com For instance, harmaline (B1672942) and harmine (B1663883), two well-known β-carbolines, were first isolated from the seeds of Peganum harmala. crimsonpublishers.comnih.gov

Microorganisms: Certain fungi and bacteria are known to produce β-carbolines. crimsonpublishers.comresearchgate.net

Marine Organisms: These alkaloids have been isolated from marine invertebrates such as sponges, soft corals, and ascidians. crimsonpublishers.commdpi.com

Insects and Mammals: β-Carbolines have also been detected in insects and mammalian tissues and fluids, including human blood and cerebrospinal fluid. crimsonpublishers.commdpi.com

The biosynthesis of most naturally occurring β-carboline alkaloids originates from the amino acid tryptophan. researchgate.net A key reaction in their formation is the Pictet-Spengler reaction. acs.orgbohrium.com This process involves the condensation of an indole-ethylamine, such as tryptamine (B22526) (derived from tryptophan), with an aldehyde or a ketone, followed by cyclization to form the tetrahydro-β-carboline scaffold. nih.gov Subsequent enzymatic reactions, such as oxidation and decarboxylation, can then lead to the formation of the diverse array of β-carboline structures found in nature. For example, the reaction of L-tryptophan with glyoxal (B1671930) can lead to the formation of 1-hydroxymethyl-β-carboline. acs.org

Historical Context and Emergence of 3-Hydroxymethyl-β-carboline in Academic Inquiry

The study of β-carboline alkaloids dates back to the isolation of harmala alkaloids in the 19th century. crimsonpublishers.com However, the specific compound 3-Hydroxymethyl-β-carboline emerged in academic inquiry more recently as researchers began to explore the synthesis and biological activities of various substituted β-carboline derivatives.

Research has demonstrated that 3-Hydroxymethyl-β-carboline acts as an antagonist to the effects of benzodiazepines. scbt.comvulcanchem.com It has been shown to counteract the sedative and anticonvulsant properties of benzodiazepines like diazepam and flurazepam. vulcanchem.com This antagonistic activity, shared with other 3-substituted β-carbolines, has made it a valuable tool in pharmacological research for understanding the function of benzodiazepine (B76468) receptors in the central nervous system. vulcanchem.com

Significance of β-Carbolines in Contemporary Biomedical Research Paradigms

β-Carboline alkaloids are a focal point in modern biomedical research due to their wide range of pharmacological effects. mdpi.comnih.gov The planar, tricyclic structure of many β-carbolines allows them to intercalate with DNA, a mechanism that underpins some of their observed anticancer properties. crimsonpublishers.com

The diverse biological activities of β-carbolines have led to investigations into their potential as therapeutic agents for a variety of conditions. nih.govresearchgate.net Pre-clinical studies have suggested that certain β-carbolines may have antidepressant effects, potentially by modulating serotonin (B10506) and GABA systems. nih.gov Furthermore, research has explored their neuroprotective, anti-inflammatory, and antitumor activities. nih.govnih.gov The ability of β-carbolines to interact with multiple biological targets, including various receptors and enzymes, makes them a promising scaffold for the development of new drugs. crimsonpublishers.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-pyrido[3,4-b]indol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10N2O/c15-7-8-5-10-9-3-1-2-4-11(9)14-12(10)6-13-8/h1-6,14-15H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBYHTDUBNSBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215795
Record name 3-Hydroxymethyl-beta-carboline
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65474-79-5
Record name 3-Hydroxymethyl-beta-carboline
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Record name 3-Hydroxymethyl-beta-carboline
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Record name (9H-pyrido[3,4-b]indol-3-yl)methanol
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Record name 3-HYDROXYMETHYL-.BETA.-CARBOLINE
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Biosynthesis and Natural Formation Pathways of β Carboline Derivatives Relevant to 3 Hydroxymethyl β Carboline

Endogenous Formation Pathways of β-Carbolines in Biological Systems

The formation of β-carbolines within living organisms, known as endogenous formation, is a significant area of study. The primary pathway for the synthesis of many β-carboline derivatives is the Pictet-Spengler reaction. nih.govnih.gov This reaction involves the condensation of an indoleamine, such as tryptamine (B22526), with an aldehyde or a-keto acid. nih.gov

In humans, β-carbolines are considered to be mainly derived from dietary sources, but a smaller portion is synthesized endogenously. rsc.org Tryptophan and its derivatives serve as the primary precursors for this internal synthesis. rsc.orgnih.gov The process can be initiated by the reaction of tryptophan with various aldehydes present in the body. nih.gov For instance, the reaction of tryptophan with formaldehyde (B43269) can lead to the formation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid. nih.gov This tetrahydro-β-carboline can then be oxidized to form aromatic β-carbolines like norharman and harman. nih.govnih.gov

The enzymatic machinery for these transformations also exists within biological systems. Heme peroxidases, including both plant and mammalian enzymes like myeloperoxidase and lactoperoxidase, have been shown to efficiently catalyze the oxidation of tetrahydro-β-carbolines into their aromatic β-carboline counterparts. nih.gov This enzymatic oxidation follows a typical peroxidase catalytic cycle. nih.gov

Dietary and Environmental Precursors in β-Carboline Genesis

Diet is considered the main source of β-carbolines for humans. rsc.org These compounds are present in a wide variety of food products, and their concentrations can vary significantly depending on processing methods. rsc.org

Common Dietary Sources of β-Carbolines:

Beverages: Coffee is one of the richest dietary sources of β-carbolines. rsc.orgnih.gov They are also found in fermented beverages like beer, wine, and soy sauce. nih.govtandfonline.com

Cooked Foods: High-temperature cooking of protein-rich foods, such as meat and fish, can lead to the formation of β-carbolines. tandfonline.commdpi.com The levels tend to increase with higher cooking temperatures and longer cooking times. mdpi.com Toasted bread also contains notable amounts. tandfonline.com

Fruits and Vegetables: Some fruits and their juices, including kiwi, tomato, pineapple, and banana, contain tetrahydro-β-carbolines. nih.govresearchgate.net

Other Foods: Cocoa has been reported to contain significant concentrations of certain β-carbolines. nih.gov

Environmental factors, particularly tobacco smoke, are another major source of exposure to β-carbolines. nih.govtandfonline.com The levels found in cigarette smoke can be a significant contributor to the total daily intake of these compounds. tandfonline.com

Maillard Reaction and α-Dicarbonyl Compound Contributions to β-Carboline Formation

The Maillard reaction, a form of non-enzymatic browning that occurs when amino acids and reducing sugars react at high temperatures, is a key pathway for the formation of β-carbolines in food. mdpi.comnih.govdss.go.th This complex series of reactions is responsible for the desirable color and flavor of many cooked foods, but it also generates a variety of other compounds, including β-carbolines. dss.go.thfrontiersin.org

A crucial aspect of the Maillard reaction in the context of β-carboline synthesis is the generation of reactive α-dicarbonyl compounds, such as glyoxal (B1671930), methylglyoxal, and 3-deoxyglucosone. nih.govacs.orgacs.org These compounds can readily react with tryptophan to form various β-carboline derivatives. nih.govacs.org

Formation from α-Dicarbonyls:

Glyoxal reacts with L-tryptophan to produce 1-hydroxymethyl-β-carboline (HME-βC) and its corresponding 3-carboxylic acid derivative. nih.govacs.org

Methylglyoxal reacts with L-tryptophan to form 1-(1-hydroxyethyl)-β-carboline (HET-βC) and its 3-carboxylic acid. nih.govacs.org

3-Deoxyglucosone , a major α-dicarbonyl formed from the degradation of carbohydrates, reacts with L-tryptophan to yield several carbohydrate-derived β-carbolines. nih.govacs.org

The formation of these α-dicarbonyl-derived β-carbolines is generally favored under acidic conditions and at elevated temperatures. nih.govacs.org

Mechanistic Studies on the Formation of Hydroxymethylated β-Carbolines

The formation of hydroxymethylated β-carbolines, such as 3-Hydroxymethyl-β-carboline, involves specific chemical transformations. One of the primary mechanisms is the reaction of tryptophan with an appropriate carbonyl compound, followed by cyclization and subsequent modifications.

A proposed mechanism for the formation of α-dicarbonyl-derived β-carbolines involves the initial reaction of L-tryptophan with the α-dicarbonyl compound. nih.govresearchgate.net This is followed by a series of tautomerism and cyclization steps to form a 3,4-dihydro-β-carboline-3-carboxylic acid intermediate. nih.govresearchgate.net This intermediate can then undergo oxidative decarboxylation to yield the aromatic β-carboline. nih.govresearchgate.net A key feature of this mechanism is the conversion of a carbonyl group in the α-dicarbonyl to a hydroxyl group in the final β-carboline structure. nih.gov

For instance, the reaction of L-tryptophan with glyoxal under heated, acidic conditions has been shown to produce 1-hydroxymethyl-β-carboline. acs.orgcsic.es The proposed pathway involves the formation of a dihydro-β-carboline-3-carboxylic acid intermediate, which then leads to the final hydroxymethylated product. researchgate.net

Furthermore, synthetic methods have been developed for the regioselective hydroxymethylation of β-carbolines. One such method utilizes a Ruthenium(II)-catalyzed C-H activation strategy to introduce a hydroxymethyl group at a specific position on the β-carboline ring. acs.org

Chemical Synthesis and Derivatization Strategies for 3 Hydroxymethyl β Carboline Analogs

Established Synthetic Methodologies for β-Carboline Core Structure Elaboration

The construction of the β-carboline skeleton is a cornerstone of synthetic organic chemistry, with several well-established methodologies. The most prominent among these is the Pictet-Spengler reaction . mdpi.comsciforum.netthieme-connect.com This reaction typically involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization to form a tetrahydro-β-carboline (THβC). sciforum.netanalis.com.my Subsequent oxidation of the THβC intermediate yields the fully aromatic β-carboline. mdpi.combohrium.com

Another significant approach is the Bischler-Napieralski reaction , which provides an alternative route to the β-carboline core. acs.org This method involves the cyclization of N-acyltryptamines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also emerged as powerful tools for constructing the β-carboline framework, particularly for introducing aryl substituents at various positions. ljmu.ac.ukacs.org

Other notable methods include:

Aza-Wittig reactions ljmu.ac.uk

Iodine-mediated electrophilic cyclization ljmu.ac.uk

Thermal electrocyclization of oxime functionalized indoles ljmu.ac.ukacs.org

Domino reactions , which combine multiple synthetic steps into a single operation, offering efficiency and atom economy. researchgate.netresearchgate.net

These methodologies provide a versatile toolkit for accessing a wide range of substituted β-carbolines, laying the groundwork for the synthesis of specific analogs like 3-Hydroxymethyl-β-carboline.

Table 1: Key Methodologies for β-Carboline Core Synthesis
MethodologyKey ReactantsIntermediate/ProductKey Features
Pictet-Spengler ReactionTryptamine derivative, Aldehyde/KetoneTetrahydro-β-carboline (THβC)Biomimetic, widely applicable, often followed by oxidation. mdpi.comsciforum.net
Bischler-Napieralski ReactionN-AcyltryptamineDihydro-β-carbolineAlternative to Pictet-Spengler, useful for specific substitution patterns. acs.org
Palladium-Catalyzed Cross-CouplingHalogenated indole (B1671886)/pyridine (B92270) precursors, Boronic acids (Suzuki)Substituted β-carbolineAllows for the introduction of aryl and other groups. ljmu.ac.ukacs.org
Thermal Electrocyclization3-Alkenylindole-2-aldoximeβ-Carboline N-oxideKey step in the total synthesis of certain alkaloids. acs.org

Directed Synthesis Approaches for 3-Hydroxymethyl-β-Carboline

The synthesis of 3-Hydroxymethyl-β-carboline specifically often starts from L-tryptophan or its derivatives, leveraging the inherent stereochemistry and functional groups. A common strategy involves the Pictet-Spengler reaction of L-tryptophan with an appropriate C2-synthon that will ultimately become the 3-hydroxymethyl group. For instance, the reaction of tryptamine hydrochloride with glycolaldehyde (B1209225) dimer leads to the formation of 1-hydroxymethyl-1,2,3,4-tetrahydro-β-carboline. nih.gov

Subsequent steps typically involve:

Protection of the secondary amine: The nitrogen at position 2 is often protected, for example, with a Boc group, to direct further reactions. nih.gov

Aromatization: The tetrahydro-β-carboline ring is oxidized to the fully aromatic β-carboline. This can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or through milder, more selective methods. mdpi.commdpi.com

An alternative approach involves the reduction of a 3-carboxy or 3-alkoxycarbonyl-β-carboline derivative. These precursors can be synthesized via the Pictet-Spengler reaction of tryptophan esters followed by oxidation. sciforum.net The ester or carboxylic acid at the 3-position can then be reduced to the corresponding alcohol, yielding 3-Hydroxymethyl-β-carboline.

Structural Modifications at the 3-Position and Their Synthetic Accessibility

The hydroxymethyl group at the 3-position of the β-carboline core serves as a versatile handle for further structural modifications. This allows for the synthesis of a diverse library of analogs with potentially altered biological activities.

Common transformations of the 3-hydroxymethyl group include:

Oxidation: The primary alcohol can be oxidized to an aldehyde (3-formyl-β-carboline) or a carboxylic acid (β-carboline-3-carboxylic acid). nih.gov These functional groups are valuable for further derivatization, such as the formation of imines, amides, and esters.

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers, allowing for the introduction of a wide variety of substituents. For example, it can be acylated to form acetates. acs.org

Halogenation: The hydroxyl group can be replaced by a halogen, such as chlorine or iodine, which can then participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. prepchem.com

Conversion to Amines: The hydroxymethyl group can be converted to an aminomethyl group, providing a site for the attachment of other molecular fragments.

The synthetic accessibility of these modifications is generally high, relying on standard and well-established organic transformations.

Table 2: Derivatization of 3-Hydroxymethyl-β-carboline
Reaction TypeReagentsProduct Functional GroupPotential for Further Modification
OxidationPCC, DMP, etc.Aldehyde, Carboxylic AcidFormation of imines, amides, esters. nih.gov
EsterificationAcid chloride, AnhydrideEsterHydrolysis to regenerate the alcohol. acs.org
HalogenationSOCl₂, PBr₃HalideNucleophilic substitution, cross-coupling reactions. prepchem.com
AcylationAcetic anhydrideO-acetylated derivativeCan be used in subsequent reactions like asymmetric dihydroxylation. acs.org

Development of Novel β-Carboline Conjugates and Hybrid Molecules

The chemical reactivity of 3-Hydroxymethyl-β-carboline and its derivatives facilitates the synthesis of novel conjugates and hybrid molecules. This strategy aims to combine the pharmacophoric features of the β-carboline scaffold with other molecular entities to create compounds with unique properties.

Examples of such molecules include:

β-Carboline-Dipeptide Conjugates: The synthesis of dipeptide modified 1-methyl-3-hydroxymethyl-tetrahydro-β-carboline has been reported, exploring the potential of combining the β-carboline core with amino acid residues. scispace.com

β-Carboline-Fatty Alcohol Hybrids: Conjugation of β-carbolines with fatty alcohols via an ester linkage has been achieved, aiming to modulate the lipophilicity and biological activity of the parent molecule. arabjchem.org

β-Carboline-Benzodiazepine Hybrids: Hybrid molecules incorporating the structural features of both β-carbolines and benzodiazepines have been synthesized to explore their interaction with the benzodiazepine (B76468) receptor. nih.gov

β-Carboline-Indole Conjugates: The synthesis of 3-hydroxyindole-substituted β-carbolines and tetrahydro-β-carbolines has been investigated for their potential antiproliferative activity. acs.org

β-Carboline-Terpenoid Conjugates: The Pictet-Spengler reaction has been utilized to synthesize conjugates containing both β-carboline and tricyclic diterpenoid moieties. researchgate.net

β-Carboline Tethered Arylthiazole Hybrids: A domino strategy has been employed to prepare β-carboline tethered arylthiazole hybrids, which have shown interesting photophysical properties. researchgate.net

The synthesis of these complex molecules often involves multi-step sequences, utilizing the functional group transformations discussed in the previous section to link the β-carboline unit to the desired molecular partner.

Structure Activity Relationship Sar Studies of 3 Hydroxymethyl β Carboline and Its Derivatives

Influence of Substituents at the 3-Position on Biological Activity

The nature of the substituent at the 3-position of the β-carboline scaffold plays a pivotal role in determining the pharmacological effects of these compounds. Research has shown that even minor alterations at this position can lead to significant changes in biological activity, spanning from anticonvulsant to proconvulsant and from antitumor to antimicrobial effects.

Studies have demonstrated that the introduction of a carbonyl-containing substituent, such as a carboxylate (CO2Me), acetyl (COCH3), or formyl (CHO) group, at the 3-position enhances the in vitro potency of β-carboline derivatives in binding to benzodiazepine (B76468) receptors. nih.gov Conversely, the presence of an alcohol substituent like a hydroxymethyl (CH2OH) or a hydroxyethyl (B10761427) (CHOHCH3) group at the same position leads to a decrease in this binding potency. nih.gov For instance, 3-(Hydroxymethyl)-β-carboline, along with 3-formyl-β-carboline and 3-acetyl-β-carboline, have been identified as benzodiazepine antagonists in vivo. nih.gov

In the context of antitumor activity, the substituent at C-3 is also critical. A series of β-carboline derivatives bearing a substituted-carbohydrazide moiety at C-3 were synthesized and evaluated for their antitumor activity. researchgate.net The results indicated that β-carboline N-(substituted-benzylidene)carbohydrazides generally exhibited greater antitumor activity than their N-(alkylidene)carbohydrazide counterparts. researchgate.net Further modifications at this position, such as the incorporation of a benzylidene-4H-oxazol-5-one unit, have been explored to potentially enhance antitumor and antimicrobial activities. mdpi.com SAR studies have revealed that the planarity and the presence of suitable substituents at the 1, 2, 3, and 9 positions of the β-carboline skeleton influence the antitumor effects. researchgate.net For tetrahydro-β-carboline derivatives, the introduction of an amide functionality at the 3-position generally led to enhanced inhibitory activity against cancer cell lines compared to those with a 3-substituted carboxylic acid group. iiarjournals.org

The fungicidal activity of β-carbolines is also significantly influenced by the 3-position substituent. mdpi.com When the β-carboline skeleton is maintained, the type of substituents on the amide group at the 3-position has a considerable impact on fungicidal activities. mdpi.com For example, a derivative with a 2-pyridyl amide at C-3 showed excellent fungicidal activity, whereas a diethyl amide at the same position exhibited only moderate activity. mdpi.com

Impact of Modifications at C1 and N9 Positions on Pharmacological Profile

Modifications at the C1 and N9 positions of the 3-Hydroxymethyl-β-carboline framework have been extensively investigated to modulate the pharmacological profile of these derivatives, particularly concerning their antitumor and neuropharmacological activities.

SAR studies have consistently shown that substitutions at the C1 position significantly impact the biological activity of β-carbolines. crimsonpublishers.comresearchgate.net For instance, in a series of β-carboline-thiazolidinedione hybrids, the presence of an electron-withdrawing group at the para position of a benzaldehyde (B42025) substituent at C1 resulted in better cytotoxic activity against cancer cell lines compared to electron-donating groups. crimsonpublishers.com Similarly, for β-carboline-linked bisindole congeners, electron-deficient substituents on the phenyl ring at the C-1 position enhanced cytotoxicity, while electron-rich groups like methoxy (B1213986) led to a decrease in activity. crimsonpublishers.com

The N9 position has also emerged as a critical site for modification to enhance the therapeutic potential and reduce the adverse effects of β-carboline derivatives. researchgate.net While modifications at the 3-position can reduce acute toxicity and neurotoxicity, substitutions at N9 have been shown to significantly increase anticancer activity. researchgate.net For example, introducing a benzyl (B1604629) group at the N9 position of harmine (B1663883) has been found to boost its anticancer effects. researchgate.net Furthermore, dimerization of β-carboline derivatives at the C3-position, coupled with modifications at the N9 position, has been explored as a strategy to develop potent DNA intercalating agents. crimsonpublishers.com Studies on bivalent β-carbolines have shown that the length of the linker between the two β-carboline units, modified at the N9 position, influences antitumor activity, with linkers of four to six methylene (B1212753) units being more active. crimsonpublishers.com

In the context of neuropharmacology, modifications at the N9 position have been observed to yield positive effects on learning and memory without inducing the anxiety or convulsions associated with some C3-substituted β-carbolines. wikipedia.org For instance, 9-methyl-β-carboline has demonstrated neuroprotective and cognitive-enhancing effects. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling has become an invaluable tool in understanding the complex interplay between the chemical structure of 3-Hydroxymethyl-β-carboline derivatives and their biological activities. These computational approaches aim to establish mathematical relationships that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Several 3D-QSAR studies have been conducted on β-carboline derivatives to elucidate the structural requirements for their antitumor activity. nih.gov These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have identified key pharmacophoric features at positions 1, 2, 3, 7, and 9 of the β-carboline ring that are crucial for cytotoxicity. nih.gov For a set of 47 β-carbolines, CoMFA and CoMSIA models with good predictive power (q²=0.513 and r²=0.862 for CoMFA; q²=0.503 and r²=0.831 for CoMSIA) were developed, highlighting the importance of these positions for antitumor activity. nih.gov

QSAR studies have also been applied to investigate the anti-inflammatory properties of β-carboline alkaloids. researchgate.net By analyzing a series of compounds isolated from Picrasma quassioides, 3D-QSAR analysis revealed the influence of different functional groups on the inhibition of nitric oxide (NO) secretion in LPS-induced RAW 264.7 cells. researchgate.net This provides insights into designing derivatives with enhanced anti-inflammatory effects.

Furthermore, QSAR models have been developed to correlate the binding affinities of β-carboline derivatives to the benzodiazepine receptor (BzR) with their spectroscopic data. journalijar.com One study successfully correlated the IC50 values for the displacement of [3H]Flunitrazepam with UV (λmax) and IR (stretching frequencies) data, suggesting that these parameters can be used as descriptors to predict the binding affinity of new derivatives. journalijar.com

Conformational Analysis and Ligand-Target Binding Specificity

The three-dimensional conformation of 3-Hydroxymethyl-β-carboline and its derivatives is a critical determinant of their binding affinity and specificity to biological targets. Conformational analysis, often coupled with molecular docking studies, provides insights into the bioactive conformation of these ligands and the nature of their interactions with receptor binding sites.

The binding of a ligand to a protein can occur through different mechanisms, including the "lock and key," "induced fit," and "conformational selection" models. mdpi.com For flexible molecules like β-carboline derivatives, the concept of conformational selection is particularly relevant, where the protein exists in an ensemble of conformations, and the ligand selectively binds to a specific, pre-existing conformation. mdpi.com The energy required for a ligand to adopt its bioactive conformation, known as the conformational strain energy, is a key factor in binding affinity. While it is often assumed that ligands bind in low-energy conformations, studies have shown that conformational energy changes upon binding can range from 0 to approximately 25 kcal/mol. scispace.com

Molecular docking simulations have been employed to understand the binding modes of β-carboline derivatives with various targets. For instance, the docking of N-(3-hydroxymethyl-β-carboline-1-yl-ethyl-2-yl)-l-Phe (HMCEF) into the active site of d(CGATCG)2 DNA was performed to investigate its DNA intercalation properties. nih.gov Such studies help in visualizing the interactions at the atomic level and can guide the design of derivatives with improved binding affinity and specificity.

Preclinical Biological Activities and Therapeutic Potential Excluding Clinical Human Trials

In Vitro and In Vivo Anticancer Efficacy Studies in Animal Models

Research into the anticancer properties of β-carboline derivatives has identified potential therapeutic applications. Studies on N-(3-hydroxymethyl-β-carboline-1-yl-ethyl-2-yl)-l-Phe (HMCEF), a derivative of 3-Hydroxymethyl-beta-carboline, have provided specific insights into its cytotoxic and antitumor activities in preclinical models. nih.govdovepress.com

Cytotoxicity Against Cancer Cell Lines

The in vitro efficacy of the derivative HMCEF has been evaluated against a panel of human cancer cell lines using the MTT method to determine its antiproliferative capabilities. dovepress.comnih.gov The compound demonstrated efficient inhibition of proliferation across several cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 14.1 μM to over 105.4 μM. dovepress.com The study indicated that HepG2, K562, and Bel7402 cells were more sensitive to HMCEF than HeLa cells. dovepress.com

Table 1: In Vitro Cytotoxicity of HMCEF Against Human Cancer Cell Lines Data sourced from studies on the derivative N-(3-hydroxymethyl-β-carboline-1-yl-ethyl-2-yl)-l-Phe (HMCEF).

Cell LineCancer TypeIC50 (μM)
HepG2Human Hepatocellular Liver Carcinoma14.1
K562Human Immortalized Myelogenous LeukemiaValue within 14.1 to >105.4 µM range
Bel7402Human HepatomaValue within 14.1 to >105.4 µM range
HeLaHuman Epithelial Cervical Cancer>105.4

Note: Specific IC50 values for K562 and Bel7402 were not individually detailed but fall within the reported effective range. dovepress.com

Antitumor Activity in Murine Xenograft Models

In vivo studies using a murine sarcoma S180 xenograft model have demonstrated the antitumor potential of the derivative HMCEF. nih.govdovepress.com When administered orally to S180-bearing mice for 10 consecutive days, HMCEF was shown to decrease tumor weight in a dose-dependent manner. dovepress.comnih.gov A minimal effective dose was observed at 2 nmol/kg per day. nih.govdovepress.com This suggests that the compound can effectively slow tumor growth in a living system. nih.gov

Mechanistic Basis of Anticancer Action in Preclinical Systems

The anticancer mechanism of the derivative HMCEF has been linked to its interaction with DNA. nih.govdovepress.com In vitro experiments showed that HMCEF intercalates into calf thymus DNA. nih.govnih.gov Molecular docking studies further support this, indicating the compound fits into the active site of DNA duplexes. nih.gov This interaction leads to DNA cleavage, as demonstrated in an assay with pBR22 DNA, which inhibits the proliferation of cancer cells. nih.govdovepress.com This chain of events, initiated by DNA intercalation and subsequent cleavage, is considered a primary contributor to its antitumor effects. dovepress.com Other research has pointed to P-selectin as a potential target for β-carboline derivatives, as this protein is abundant on the surface of cancer cells. nih.govdovepress.com

Neurobiological and Central Nervous System Research

This compound and other β-carbolines with substituents at the 3-position have been noted for their interactions with the central nervous system, particularly through modulation of key neurotransmitter systems. wikipedia.orgwikiwand.com

Modulation of Neurotransmitter Systems in Preclinical Models

The primary neurobiological activity of this compound is its interaction with the GABA-A receptor system. wikipedia.orgwikiwand.com It functions as an antagonist at the benzodiazepine (B76468) binding site of this receptor. medchemexpress.commedchemexpress.comscbt.com This is demonstrated by its ability to antagonize the anxiolytic and anticonvulsant effects of diazepam and to reverse the sedative and metabolic-depressing actions of flurazepam in animal models. medchemexpress.commedchemexpress.com While β-carbolines as a class have been investigated for their binding at serotonin (B10506) and dopamine (B1211576) receptors, they generally show modest to no affinity for 5-HT(1A), 5-HT(2A), and dopamine D(2) receptors. nih.gov The main influence of 3-substituted β-carbolines like this compound appears to be centered on reducing the effects of benzodiazepines. wikipedia.orgwikiwand.com

Anxiogenic and Sedative Properties in Animal Studies

Consistent with its role as a benzodiazepine receptor antagonist, this compound can produce anxiogenic (anxiety-promoting) effects in animal models. wikipedia.orgwikiwand.com Its antagonism of the sedative properties of benzodiazepines like flurazepam underscores its anti-sedative potential. medchemexpress.commedchemexpress.com In rodent studies, this compound not only blocks the sleep-inducing effect of flurazepam but can also decrease sleep on its own in a dose-dependent manner. wikipedia.orgwikiwand.com

Neuroprotective Effects in Experimental Models of Neurodegeneration

Research into the direct neuroprotective effects of this compound in experimental models of neurodegeneration is limited. The broader class of β-carboline alkaloids has been a subject of interest for neurodegenerative conditions, with some derivatives showing promise. rjraap.comresearchgate.net For instance, the synthetic derivative 9-methyl-β-carboline has demonstrated neuroprotective effects, including the enhancement of dopaminergic neuron count and the facilitation of synaptic and dendritic proliferation in models of Parkinson's disease. wikipedia.orgif-pan.krakow.pl

However, the substitution at position 3 of the β-carboline ring, as seen in this compound, has been associated with effects that may not be directly neuroprotective. Some studies indicate that β-carbolines with substituents at this position can reduce the effect of benzodiazepines on GABA-A receptors, potentially leading to convulsive and anxiogenic effects. wikipedia.org Specifically, this compound has been reported to antagonize the anxiolytic, anticonvulsant, and sedative actions of benzodiazepines like Diazepam and Flurazepam in rodent models. medchemexpress.com Furthermore, certain halogenated β-carbolines are even utilized as model substances to induce neurodegenerative processes in animal models for research purposes. google.com

Anti-Inflammatory and Anti-Thrombotic Investigations in Animal Models

Investigations into the anti-inflammatory and antithrombotic potential of this compound have primarily focused on a synthetic derivative, N-(3-hydroxymethyl-β-carboline-1-yl-ethyl-2-yl)-l-Phe (HMCEF). This compound has been identified as a P-selectin inhibitor, a key target in both inflammatory and thrombotic processes. nih.govnih.govdovepress.com

The derivative HMCEF has demonstrated the ability to block inflammatory responses in preclinical models. nih.gov As a P-selectin inhibitor, it interferes with the adhesion of leukocytes to endothelial cells, a critical step in the inflammatory cascade. P-selectin is a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets, and its inhibition can attenuate the inflammatory response. nih.govdovepress.com In a mouse ear edema model, HMCEF was shown to be effective in blocking the inflammatory response. nih.gov

Other β-carboline derivatives have also been studied for their anti-inflammatory properties. For example, β-Carboline 1-carboxylic acid has been shown to inhibit inflammation through the NF-κB/p65 pathway. medchemexpress.com

The antithrombotic activity of the this compound derivative, HMCEF, is linked to its P-selectin inhibitory function. P-selectin plays a crucial role in the initial steps of thrombus formation by mediating platelet-leukocyte and platelet-endothelial cell interactions. By inhibiting P-selectin, HMCEF has been shown to effectively inhibit thrombosis in mouse models. nih.govnih.gov Research has indicated that HMCEF is capable of inhibiting thrombosis with a minimal effective dose of 20 nmol/kg in a mouse thrombosis model. nih.gov

Table 1: Preclinical Anti-Inflammatory and Antithrombotic Activity of a this compound Derivative

CompoundTargetModelObserved EffectReference(s)
N-(3-hydroxymethyl-β-carboline-1-yl-ethyl-2-yl)-l-Phe (HMCEF)P-selectinMouse ear edema modelBlocking of inflammatory response nih.gov
N-(3-hydroxymethyl-β-carboline-1-yl-ethyl-2-yl)-l-Phe (HMCEF)P-selectinMouse thrombosis modelInhibition of thrombosis nih.govnih.gov

Inhibition of Inflammatory Markers in Preclinical Assays

Antiparasitic and Antimicrobial Properties

While the broader class of β-carboline alkaloids has been investigated for antiparasitic and antimicrobial activities, specific research on this compound is not extensively documented in this regard.

There is no direct evidence found in the reviewed literature to suggest that this compound itself has been evaluated for antimalarial activity. However, other β-carboline alkaloids have shown promise in this area. For instance, manzamine A, a marine-derived β-carboline alkaloid, has demonstrated the ability to inhibit the growth of the rodent malaria parasite Plasmodium berghei in vivo. crimsonpublishers.com Additionally, several β-carboline alkaloids isolated from the roots of Eurycoma longifolia have been screened for antimalarial activities. nih.gov Synthetic derivatives of the β-carboline scaffold have also been a focus of antimalarial drug discovery, with some compounds showing potent activity against Plasmodium falciparum in vitro and in vivo. acs.orgnih.gov

Specific studies on the broad-spectrum antimicrobial properties of this compound are scarce. However, research on related compounds suggests potential in this area. For example, a series of synthesized 3-methyl-β-carboline derivatives displayed some level of antibacterial activity. nih.govresearchgate.net Other β-carboline analogues have also been investigated, with some exhibiting antibacterial effects against both Gram-positive and Gram-negative bacteria. rjptonline.org The β-carboline skeleton is recognized for a wide range of pharmacological properties, including antimicrobial activities. rjptonline.org

Table 2: Investigated Antimicrobial and Antiparasitic Activities of Beta-Carboline Derivatives

Compound/Derivative ClassActivityTarget Organism/ModelFindingsReference(s)
Manzamine AAntimalarialPlasmodium berghei (in vivo)Inhibition of parasite growth crimsonpublishers.com
Beta-carboline alkaloids from Eurycoma longifoliaAntimalarialIn vitro screeningVaried levels of activity nih.gov
Synthetic tetrahydro-β-carboline derivativesAntimalarialPlasmodium falciparum (in vitro), Plasmodium berghei (in vivo)Potent antiplasmodial efficacy acs.orgnih.gov
3-Methyl-β-carboline derivativesAntibacterialBacterial culturesShowed some antibacterial activity nih.govresearchgate.net
Various β-carboline analoguesAntibacterialGram-positive and Gram-negative bacteriaObvious anti-bacterial effects for some compounds rjptonline.org

Antimalarial Activity in Parasite Cultures and Animal Models

Antioxidant Properties and Oxidative Stress Modulation

The β-carboline class of compounds, to which this compound belongs, is recognized for its antioxidant potential. wikipedia.org These natural and synthetic alkaloids are noted for their capacity to counteract oxidative stress, a detrimental process implicated in numerous pathologies. mdpi.com The core structure of β-carbolines appears to confer a protective role against cellular damage wrought by reactive oxygen species (ROS). mdpi.com

While comprehensive studies on this compound itself are limited, research on its derivatives provides significant insight into its antioxidant mechanism. A key preclinical study investigated the properties of methyl (+)(3S)-1,2,3,4-tetrahydro-3-hydroxymethyl-beta-carboline-2-carbodithioate (THC), a derivative of this compound. This research demonstrated a direct action against oxidative damage. Specifically, THC was found to inhibit the formation of lipid peroxide within rat liver microsomes, with a half-maximal inhibitory concentration (IC50) of 3.2 μM. nih.gov This finding indicates a potent ability to protect cellular membranes from lipid peroxidation, a primary pathway of oxidative injury. nih.gov

Further studies on various β-carboline derivatives have shown that their antioxidant activity can be comparable to that of standard antioxidants like Vitamin C, particularly at lower concentrations. ptfarm.pl The mechanism underlying these effects is believed to involve the scavenging of harmful free radicals. ptfarm.pl This capacity for modulating oxidative stress underscores the therapeutic potential of this class of compounds in conditions where cellular protection is paramount.

Hepatoprotective Effects in Experimental Animal Models

The protective effects of this compound derivatives on the liver have been substantiated in several experimental animal models of chemically-induced hepatotoxicity. The derivative methyl (+)(3S)-1,2,3,4-tetrahydro-3-hydroxymethyl-beta-carboline-2-carbodithioate (THC) has been a particular focus of this research, demonstrating significant therapeutic and protective efficacy. nih.govnih.gov

In a model of chronic liver injury induced by carbon tetrachloride (CCl4) in rats, oral administration of THC showed a marked therapeutic effect. nih.gov The compound not only improved the decreased body weight gain associated with chronic liver disease but also mitigated key biochemical markers of liver damage. This included the suppression of elevated serum enzyme activities, such as glutamic pyruvic transaminase (GPT), glutamic oxaloacetic transaminase (GOT), and alkaline phosphatase (ALP). nih.gov Furthermore, THC treatment led to an increase in decreased serum total protein and glucose levels and improved the reduced protein and increased triglyceride content in the liver. nih.gov Histopathological analysis confirmed the amelioration of liver tissue damage. nih.gov One of the proposed mechanisms for this hepatoprotective action is the stimulation of protein synthesis in the liver. nih.gov

The protective effects of THC are not limited to chronic injury or a single toxin. In studies of acute liver injury, pretreatment with THC protected rats against damage induced by a variety of hepatotoxic substances, including CCl4, bromobenzene, and D-galactosamine. nih.gov This protection was evidenced by the significant suppression of the rise in plasma transaminase activities and hepatic lipid content typically caused by these toxins. nih.gov

The following table summarizes the key findings from an experimental study on the hepatoprotective effects of a this compound derivative in a chronic liver injury model.

Parameter MeasuredObservation in CCl4-Treated RatsEffect of THC Derivative Treatment
Serum Enzyme Activities (GPT, GOT, ALP)Significantly elevatedSuppressed the elevation
Serum Total ProteinDecreasedIncreased towards normal levels
Serum GlucoseDecreasedIncreased towards normal levels
Liver Triglyceride ContentIncreasedImproved (decreased)
Liver Protein ContentDecreasedImproved (increased)

This table presents data from a study on the effects of a this compound derivative (THC) in a rat model of carbon tetrachloride (CCl4)-induced chronic liver injury. nih.govnih.gov

Another derivative, N-(3-hydroxymethyl-β-carboline-1-yl-ethyl-2-yl)-l-Phe (HMCEF), was found to have no adverse effects on the liver or kidneys of treated mice, even at high doses, suggesting a favorable safety profile for this family of compounds. dovepress.comnih.gov

Analytical Methodologies for 3 Hydroxymethyl β Carboline in Research Contexts

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the separation and identification of 3-hydroxymethyl-β-carboline from complex mixtures. High-performance liquid chromatography (HPLC) is a particularly powerful tool in this regard.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (DAD, Fluorescence)

HPLC is frequently employed for the analysis of β-carbolines, including 3-hydroxymethyl-β-carboline. nih.govacs.orgcsic.es A study detailing the formation of β-carboline alkaloids from α-dicarbonyl compounds and L-tryptophan utilized an Agilent HPLC 1050 system equipped with a 1100 series diode-array detector (DAD) and a 1046A fluorescence detector. nih.govcsic.es For the analysis of food-isolated samples, a more advanced Agilent HPLC 1200 series with a DAD and a 1260 series fluorescence detector was used. nih.govcsic.es The separation is typically achieved on a C18 column, such as a Novapak C18 column (150 mm × 3.9 mm, 5 μm). nih.govcsic.es

A common mobile phase composition involves a gradient elution with two eluents:

Eluent A: 50 mM ammonium (B1175870) phosphate (B84403) buffer adjusted to pH 3 with phosphoric acid. nih.govcsic.es

Eluent B: 20% of eluent A in acetonitrile. nih.govcsic.es

The gradient can be programmed, for instance, from 0–32% B over 8 minutes, then ramping up to 90% B at 18 minutes, and finally to 100% B at 20 minutes, with a flow rate of 1 mL/min and an oven temperature of 40 °C. acs.org Detection is carried out using DAD and fluorescence, with excitation and emission wavelengths set to 300 nm and 433 nm, respectively. acs.orgcsic.es In some applications, the purity of synthesized 3-hydroxymethyl-β-carboline derivatives has been confirmed to be greater than 98% using an Atlantic T3 column (4.6 mm × 150 mm, 3.0 μm). nih.govdovepress.com

A novel RP-HPLC method with fluorimetric detection has been developed for determining β-carbolines in human serum. researchgate.net This method uniquely uses less retentive C1 columns with hydro-alcoholic mobile phases containing β-cyclodextrin or (2-hydroxypropyl)-β-cyclodextrin as additives. researchgate.net This approach significantly reduces the required organic solvent proportion in the mobile phase by up to 50%, promoting a more environmentally friendly separation. researchgate.net

Table 1: HPLC Parameters for 3-Hydroxymethyl-β-Carboline Analysis

Parameter Specification
HPLC System Agilent 1050/1200 series or equivalent
Detector Diode-Array Detector (DAD), Fluorescence Detector
Column Novapak C18 (150 mm × 3.9 mm, 5 μm), Atlantic T3 (4.6 mm × 150 mm, 3.0 μm), C1 columns
Mobile Phase A 50 mM ammonium phosphate buffer (pH 3)
Mobile Phase B 20% Mobile Phase A in acetonitrile
Flow Rate 1 mL/min
Column Temperature 40 °C

| Fluorescence Detection | Excitation: 300 nm, Emission: 433 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Quantification

For unambiguous structural confirmation and sensitive quantification, HPLC is often coupled with mass spectrometry (MS). LC-MS analysis of 3-hydroxymethyl-β-carboline and its derivatives has been performed using instruments like a Waters Alliance e2695 separations module connected to a Micromass ZQ4000 mass spectrometer with an electrospray ionization (ESI) source. csic.es High-resolution mass spectrometry (HRMS) using an Agilent 6200 Series Q-TOF instrument has been used to determine the exact mass of the protonated molecule [M+H]⁺, confirming the elemental composition. csic.es For instance, the high-resolution mass of [M+H]⁺ for 1-hydroxymethyl-β-carboline was found to be 199.0858, which is in close agreement with the calculated value of 199.0866 for the formula C₁₂H₁₀N₂O. csic.es

In studies of β-carboline formation, LC-MS is critical for identifying reaction intermediates. For example, the reaction of L-tryptophan with glyoxal (B1671930) was shown to produce 1-hydroxymethyl-3,4-dihydro-β-carboline-3-carboxylic acid, which was identified by its [M+H]⁺ ion at m/z 245 and characteristic fragment ions at m/z 199, 181, and 169. nih.govcsic.es

Sample Preparation and Extraction Protocols for Biological Matrices and Research Samples

The analysis of 3-hydroxymethyl-β-carboline in biological matrices and other complex research samples necessitates effective sample preparation and extraction to remove interfering substances. Solid-phase extraction (SPE) is a widely used technique for this purpose. researchgate.net

For the analysis of β-carbolines in human serum, a validated SPE protocol has been established. researchgate.net This method is noted for its low consumption of organic solvents, efficiency in terms of time and steps, and reduced sample handling. researchgate.net The recoveries for this combined SPE and chromatographic methodology are reported to be very satisfactory, ranging from 95-107%, with good intraday (2-3%) and interday (3-7%) precision. researchgate.netnih.gov

In the context of food analysis, a specific SPE procedure has been described for the extraction of β-carbolines. csic.es Aliquots of the sample are spiked with an internal standard, such as 1-ethyl-β-carboline, and loaded onto PRS columns. csic.es After washing with deionized water and a potassium phosphate buffer, the β-carbolines are eluted with a mixture of the buffer and methanol. csic.es This procedure yields high recoveries of 85% and 94% for 1-hydroxymethyl-β-carboline and 1-(1-hydroxyethyl)-β-carboline, respectively, with repeatabilities (RSD) of 3% and 2%. csic.es

Application of 3-Hydroxymethyl-β-Carboline as an Internal Standard in Analytical Assays

Due to its structural similarity to other β-carbolines and its amenability to the same analytical techniques, 3-hydroxymethyl-β-carboline can serve as an effective internal standard in analytical assays. researchgate.netnih.gov Its use allows for the correction of variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of other target analytes. researchgate.netnih.gov For example, it has been used to compare the performance of an analytical methodology in the presence or absence of cyclodextrins in the mobile phase. researchgate.netnih.gov

Spectroscopic Characterization (UV-Vis, Fluorescence, CD, NMR, MS) for Research Purposes

A comprehensive spectroscopic characterization is essential for the unequivocal identification and structural elucidation of 3-hydroxymethyl-β-carboline and its derivatives in research contexts.

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) absorption spectrum of 3-hydroxymethyl-β-carboline derivatives provides information about the electronic transitions within the molecule. In a study of a derivative, N-(3-hydroxymethyl-β-carboline-1-yl-ethyl-2-yl)-l-Phe (HMCEF), UV spectra were recorded in the 220–400 nm range. nih.govdovepress.com The interaction of this compound with calf thymus DNA (CT DNA) resulted in a hypochromic effect on the band at 238 nm and a hypsochromic shift of the band at 289 nm, indicating an intercalative binding mode. nih.govdovepress.com

Fluorescence Spectroscopy: 3-Hydroxymethyl-β-carboline and its derivatives are often fluorescent, a property that is exploited for their sensitive detection. The fluorescence spectrum of HMCEF, when excited at 254 nm, shows an emission band between 350 and 470 nm. nih.gov The quenching of this fluorescence upon the addition of CT DNA further supports the interaction between the molecule and DNA. nih.gov

Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) is the differential absorption of left- and right-circularly polarized light and is a valuable technique for studying chiral molecules and their interactions with other chiral structures like DNA. wikipedia.org The interaction of HMCEF with CT DNA was investigated using CD spectroscopy. nih.govresearchgate.net The addition of HMCEF to a solution of CT DNA led to an increase in the ellipticity of both the positive (276 nm) and negative (245 nm) bands of the DNA's CD spectrum. dovepress.com This observation suggests that HMCEF stabilizes the right-handed B-form conformation of DNA, which is consistent with an intercalative binding mode. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of 3-hydroxymethyl-β-carboline and its derivatives. Both ¹H and ¹³C NMR spectra provide information about the chemical environment of the individual atoms in the molecule. mdpi.com For a synthesized derivative, 3-hydroxymethyl-9H-pyrido[3,4-b]indol-1(2H)-one, detailed ¹H and ¹³C NMR data have been reported. mdpi.com In another study, the Rotating-frame Overhauser Effect Spectroscopy (ROESY) 2D NMR spectrum of HMCEF revealed interactions between the pyrrole (B145914) proton of the carboline moiety of one molecule and the hydroxyl proton of another, providing insights into intermolecular associations. dovepress.com

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. Electrospray ionization (ESI) is a common ionization technique for β-carbolines. mdpi.com The ESI-MS of 3-hydroxymethyl-β-carboline-N-oxide showed a protonated molecule [M+H]⁺ at m/z 215.20. mdpi.com Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, a high-resolution technique, has been used to study the aggregation of HMCEF, identifying ion peaks corresponding to the monomer, tetramer, and octamer. dovepress.com

Table 2: Spectroscopic Data for a 3-Hydroxymethyl-β-Carboline Derivative

Spectroscopic Technique Key Findings for a Derivative (HMCEF) Reference
UV-Vis Spectroscopy Absorption bands at 238 nm, 289 nm, and 340 nm; interaction with DNA causes hypochromism and hypsochromic shifts. nih.govdovepress.com
Fluorescence Spectroscopy Emission between 350-470 nm (λex = 254 nm); fluorescence quenching observed upon DNA binding. nih.gov
Circular Dichroism (CD) Enhances ellipticity of DNA's positive and negative bands, indicating stabilization of the B-form conformation. nih.govdovepress.com
NMR Spectroscopy (ROESY) Shows intermolecular interactions between the carboline pyrrole proton and the hydroxyl proton of another molecule. dovepress.com

| Mass Spectrometry (FT-ICR) | Reveals the presence of monomer, tetramer, and octamer aggregates. | dovepress.com |

Future Directions and Emerging Research Avenues for 3 Hydroxymethyl β Carboline

Design and Synthesis of Highly Selective and Potent Analogs

The quest for more effective therapeutic agents has spurred the design and synthesis of novel analogs of 3-Hydroxymethyl-β-carboline. Research in this area focuses on modifying the core β-carboline structure to enhance potency and selectivity for specific biological targets. mdpi.com Structure-activity relationship (SAR) studies are fundamental to this process, revealing that substitutions at various positions on the tricyclic ring system can dramatically alter the compound's pharmacological profile. nih.govresearchgate.net

Key synthetic strategies often begin with L-tryptophan or its derivatives, employing methods like the Pictet-Spengler reaction to construct the characteristic β-carboline skeleton. mdpi.commdpi.com Subsequent modifications, such as introducing different substituents at the C3 and N9 positions, have been shown to increase antitumor activities. mdpi.com For example, introducing a benzyl (B1604629) group at the N2 position has been found to enhance antitumor potency. researchgate.net The goal is to create derivatives with improved pharmacokinetic properties and reduced toxicity. researchgate.net

Researchers are also creating bivalent or dimerized β-carboline derivatives, which have demonstrated stronger cytotoxicity against various tumor cell lines compared to their monomeric counterparts. mdpi.com These synthetic efforts are crucial for developing lead compounds with significant therapeutic potential for conditions ranging from cancer to neurological disorders. researchgate.netcrimsonpublishers.com

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

While the interaction of β-carbolines with benzodiazepine (B76468) receptors is well-known, current research is delving into a wider array of molecular targets and signaling pathways. ontosight.aiplos.org These compounds exhibit a broad spectrum of pharmacological effects, including antitumor, antiviral, and antiparasitic activities, suggesting they interact with multiple systems. mdpi.com

Emerging studies indicate that the biological effects of β-carbolines can be attributed to their ability to intercalate into DNA, induce apoptosis, and inhibit various enzymes like topoisomerase and cyclin-dependent kinases (CDKs). mdpi.com For instance, certain analogs can induce mitochondria-mediated apoptosis and cause cell cycle arrest in cancer cells. mdpi.com

Furthermore, β-carbolines are known to inhibit monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters. ontosight.aifrontiersin.org Some analogs also interact with serotonin (B10506) and NMDA receptors. plos.org A derivative of 3-Hydroxymethyl-β-carboline, known as HMCEF, has been identified as a P-selectin inhibitor, giving it antithrombotic and anti-inflammatory properties. nih.govnih.gov This compound has been shown to intercalate into and cut DNA in cancer cells. nih.gov Understanding these diverse mechanisms is key to harnessing the full therapeutic potential of this class of compounds. mdpi.comresearchgate.net

Exploration of Novel Therapeutic Indications in Preclinical Research

Preclinical research is actively exploring new therapeutic applications for 3-Hydroxymethyl-β-carboline and its analogs, extending beyond their traditional use. researchgate.netnih.gov These investigations have revealed potential in treating a variety of complex diseases.

One of the most promising areas is neurodegenerative diseases like Parkinson's and Alzheimer's. researchgate.netrjraap.com Studies suggest that some β-carbolines offer neuroprotective effects by inhibiting MAO, reducing oxidative stress, and modulating neuroinflammation. rjraap.comnih.govresearchgate.net They have also been shown to improve memory and learning in animal models. researchgate.net

In the realm of addiction, certain β-carboline analogs have shown potential in treating alcoholism by reducing the craving for alcohol in animal studies, possibly by modulating the brain's dopamine (B1211576) system without the addictive properties of some current treatments. sci.news There is also evidence that they may influence drug-seeking behavior related to nicotine (B1678760) addiction. frontiersin.org

Additionally, the anti-inflammatory and antitumor activities of β-carbolines are a significant focus. nih.gov A derivative of 3-Hydroxymethyl-β-carboline has demonstrated the ability to slow tumor growth in mice and possesses anti-inflammatory and antithrombotic capabilities. nih.govnih.govdovepress.com Other analogs have shown selective inhibition of HIV-2, opening another avenue for therapeutic development. nih.gov

Therapeutic IndicationPreclinical ModelObserved EffectsPotential Mechanism of Action
Neurodegenerative Diseases Animal models of Parkinson's and Alzheimer's disease. rjraap.comfrontiersin.orgNeuroprotection, cognitive enhancement, reduced neuroinflammation. nih.govresearchgate.netMAO inhibition, antioxidant activity, increased neurotrophic factors. rjraap.comresearchgate.net
Alcoholism & Addiction Rats bred to crave alcohol. sci.newsDrastically diminished drinking and drug-seeking behavior. sci.newsnih.govModulation of the dopamine system. sci.news
Cancer Mice with tumors (S180). nih.govnih.govSlowed tumor growth, induction of apoptosis, cell cycle arrest. mdpi.comnih.govDNA intercalation, inhibition of P-selectin, inhibition of topoisomerase and CDKs. mdpi.comnih.govnih.gov
HIV-2 Infection In vitro assays. nih.govSelective inhibition of HIV-2 strain. nih.govTarget not yet identified, but not reverse transcriptase. nih.gov

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To gain deeper insights into the mechanisms of 3-Hydroxymethyl-β-carboline, researchers are turning to increasingly sophisticated experimental models. These advanced tools are essential for bridging the gap between preclinical findings and clinical applications.

In vitro, human brain organoids derived from induced pluripotent stem cells (iPSCs) are emerging as powerful models. biorxiv.orgfrontiersin.org These three-dimensional cultures can replicate aspects of the human brain's complex structure and cellular diversity, offering a more relevant platform for studying neurodegenerative diseases and screening drugs compared to traditional 2D cell cultures. biorxiv.orgaginganddisease.orgd-nb.info For example, brain organoids have been used to study the proteomic changes induced by the β-carboline harmine (B1663883), revealing insights into its neuroprotective signaling pathways. biorxiv.orgresearchgate.net

For in vivo research, transgenic animal models are proving invaluable. Mice engineered to express human enzymes, such as CYP2D6, help elucidate the metabolic pathways of β-carbolines and their neurotoxic or neuroprotective effects. nih.gov Similarly, transgenic models of Alzheimer's disease, such as APP/PS1 mice, are used to study how β-carbolines affect disease pathology and cognitive function. frontiersin.orgresearchgate.net These models allow for detailed investigation of how genetic factors influence the response to these compounds. nih.gov The use of halogenated β-carbolines in animal and in vitro models is also being explored to induce and study the pathogenesis of neurodegenerative disorders. google.com

These advanced models, combined with modern analytical techniques, are crucial for validating therapeutic targets and understanding the complex biological activities of 3-Hydroxymethyl-β-carboline and its derivatives.

Q & A

Q. How should researchers design studies to evaluate the long-term safety profile of this compound?

  • Methodological Answer : Conduct subchronic toxicity studies (28–90 days) in rodents, monitoring body weight, organ histopathology, and serum biomarkers (ALT, AST, creatinine). Include a recovery cohort to assess reversibility of effects. For genotoxicity, perform Ames tests (bacterial reverse mutation) and micronucleus assays.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxymethyl-beta-carboline
Reactant of Route 2
Reactant of Route 2
3-Hydroxymethyl-beta-carboline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.